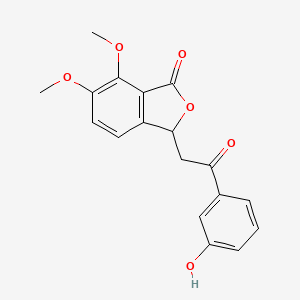

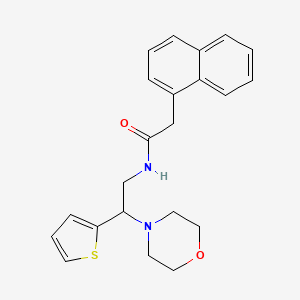

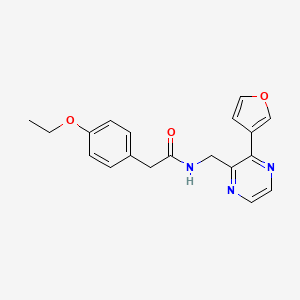

![molecular formula C17H12ClN3O3S2 B2548942 (Z)-2-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-87-8](/img/structure/B2548942.png)

(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a benzothiazole derivative, a class of compounds known for their diverse biological activities. Benzothiazoles have been extensively studied due to their antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties, among others . The structure of benzothiazole derivatives often includes a benzene ring fused with a thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzothiazole derivatives can be synthesized using multistep reactions that may include the use of chlorosulfonic acid, alcohols, and amines to produce various sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as UV-Vis, IR, 1H- and 13C-NMR. For example, two novel benzothiazoles were characterized using these methods, and their crystal structures were determined by single-crystal X-ray diffraction, revealing discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including reactions with water, alcohols, and amines to yield corresponding sulfonic acids, esters, and amides . The reactivity of these compounds is influenced by the substituents on the benzothiazole ring, which can affect their ability to interact with other molecules and participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the lipophilicity of these compounds can be assessed by their octanol-water partition coefficients, which is an indicator of their ability to penetrate biological membranes. A study comparing the pharmacokinetics of a lipophilic substituted benzamide with sulpiride found that the former had a higher penetration through the gastrointestinal membrane and the blood-brain barrier . The solubility, melting point, and stability of benzothiazole derivatives can also vary depending on their specific functional groups and molecular interactions.

Antibacterial Studies

Benzothiazole derivatives have been evaluated for their antibacterial activities. The ligand NBTCS and its metal complexes were screened against various bacterial strains, showing higher activity compared to standard antibiotics . Similarly, other synthesized benzothiazole derivatives have demonstrated good antimicrobial activity, particularly when substituted with electron-donating groups .

Applications De Recherche Scientifique

- Propriétés antibactériennes et antifongiques: Le groupe sulfamoyle du composé suggère une activité antibactérienne et antifongique. Des études explorent son efficacité contre divers agents pathogènes .

- Propriétés semiconductrices: La structure électronique du composé, en particulier la nature électronégative du groupe –NO2, le rend intéressant pour la science des matériaux. Les chercheurs étudient son potentiel en tant que matériau semi-conducteur pour les dispositifs électroniques .

- Détection d'ions et catalyse: Le noyau 1,2,3-triazole est polyvalent. Les chercheurs explorent son utilisation dans la détection d'ions et les applications catalytiques .

- Bioconjugués et agents d'imagerie: La fonctionnalité alkyne permet la bioconjugaison. Les scientifiques l'utilisent pour attacher des biomolécules (par exemple, des anticorps) pour l'imagerie ciblée ou l'administration de médicaments .

- Propriétés luminescentes: La fluorescence du composé, en particulier lorsqu'il est lié à des chromophores comme le pyrène, le rend pertinent pour les OLED. Les chercheurs étudient son utilisation comme matériau émissif dans les écrans et l'éclairage .

- Revêtements protecteurs: La structure du composé peut inhiber la corrosion. Les chercheurs explorent son application dans les revêtements protecteurs pour les métaux et les alliages .

- Explosifs et propergols: Les propriétés énergétiques du composé présentent un intérêt. Des études évaluent son aptitude aux matériaux énergétiques, tels que les explosifs et les propergols .

Chimie médicinale et développement de médicaments

Chimie des matériaux

Biotechnologie et bioconjugaison

Diodes électroluminescentes organiques (OLED)

Inhibition de la corrosion

Matériaux énergétiques

En résumé, les applications diverses de ce composé couvrent la chimie médicinale, la science des matériaux, la biotechnologie, et plus encore. Sa structure et ses propriétés uniques continuent d'inspirer la recherche dans diverses disciplines scientifiques. 🌟 .

Propriétés

IUPAC Name |

2-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIOQZNJLYVNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

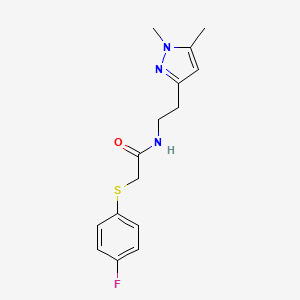

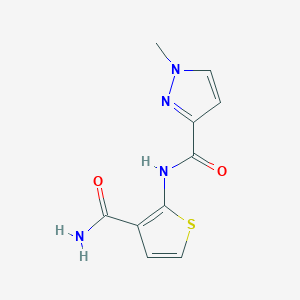

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

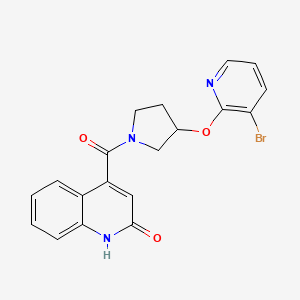

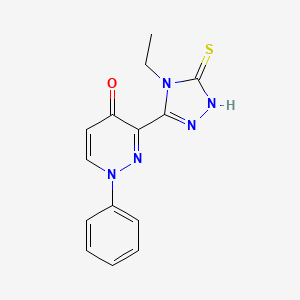

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

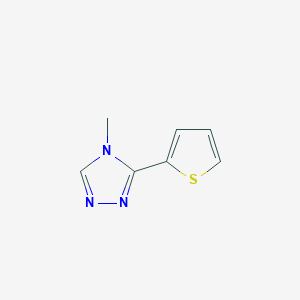

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)